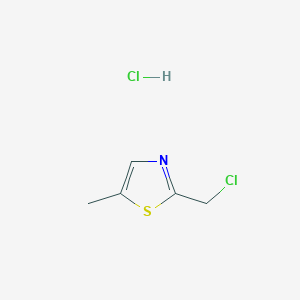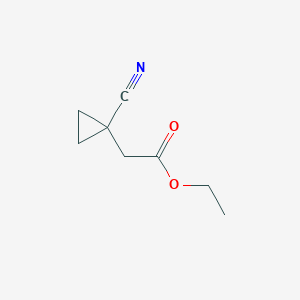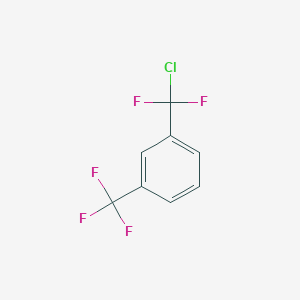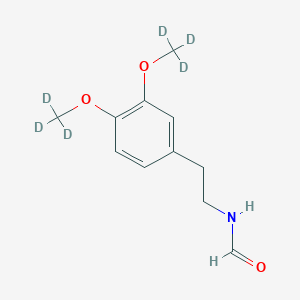
Pentachlorobenzoyl fluoride
Descripción general
Descripción
Pentachlorobenzoyl fluoride is a chemical compound with the molecular formula C7Cl5FO. It is characterized by the presence of five chlorine atoms and one fluorine atom attached to a benzoyl group. This compound is known for its significant chemical and biological properties, making it a valuable substance in various scientific research fields.
Aplicaciones Científicas De Investigación
Pentachlorobenzoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various fluorinated compounds.
Biology: The compound is employed in the study of biological systems, particularly in the detection of fluoride ions.
Medicine: It is used in the development of pharmaceuticals and diagnostic agents.
Industry: this compound is utilized in the production of agrochemicals and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pentachlorobenzoyl fluoride can be synthesized through several methods. One common approach involves the reaction of pentachlorobenzoyl chloride with potassium fluoride under elevated temperatures and pressures . Another method involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone under basic conditions to yield benzoyl fluorides .
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of benzoyl fluoride derivatives. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pentachlorobenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as potassium fluoride, to replace chlorine atoms with fluorine atoms.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of different derivatives.
Common Reagents and Conditions:
Potassium Fluoride: Used in substitution reactions to replace chlorine atoms with fluorine atoms.
Difluoromethyl 2-pyridyl Sulfone: Utilized in the synthesis of benzoyl fluorides from phenols.
Major Products Formed:
Pentafluorobenzoyl Fluoride: Formed by the substitution of all chlorine atoms with fluorine atoms.
Benzoic Acids: Formed under specific reaction conditions involving oxidative dearomatization.
Mecanismo De Acción
The mechanism of action of pentachlorobenzoyl fluoride involves its interaction with molecular targets through substitution and oxidative reactions. The compound’s ability to undergo nucleophilic substitution allows it to modify other molecules, making it a valuable tool in chemical synthesis . Additionally, its oxidative properties enable it to participate in reactions that alter the oxidation state of other compounds .
Comparación Con Compuestos Similares
Pentafluorobenzoyl Fluoride: Similar in structure but with all chlorine atoms replaced by fluorine atoms.
Pentachlorobenzotrifluoride: Contains three fluorine atoms and five chlorine atoms, used in similar applications.
Uniqueness: Pentachlorobenzoyl fluoride is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. Its ability to undergo both substitution and oxidative reactions makes it versatile in various chemical processes .
Propiedades
IUPAC Name |
2,3,4,5,6-pentachlorobenzoyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7Cl5FO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNCUXJITHFMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7Cl5FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-([(Trifluoromethyl)thio]methyl)pyrrolidine](/img/structure/B6328790.png)
![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)

